(3-Ethoxythian-3-yl)methanamine

Description

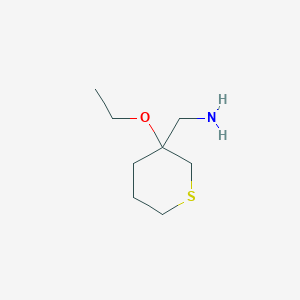

(3-Ethoxythian-3-yl)methanamine is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring substituted with an ethoxy group (-OCH₂CH₃) and a methanamine (-CH₂NH₂) moiety at the 3-position. Its molecular formula is C₈H₁₅NOS, with a molecular weight of 173.27 g/mol . Its synthesis involves functionalization of the thiane ring, where the ethoxy group introduces steric and electronic effects that influence reactivity and downstream applications .

Properties

IUPAC Name |

(3-ethoxythian-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOS/c1-2-10-8(6-9)4-3-5-11-7-8/h2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOXSJZNISVHHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCCSC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3-Ethoxythian-3-yl)methanamine involves several steps. One common method includes the reaction of ethyl mercaptan with formaldehyde to form ethylthioformaldehyde, which is then cyclized to form the thian ring. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

(3-Ethoxythian-3-yl)methanamine undergoes various chemical reactions, including:

Scientific Research Applications

(3-Ethoxythian-3-yl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It has potential biological activity and is studied for its effects on cell function.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethoxythian-3-yl)methanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of (3-Ethoxythian-3-yl)methanamine and its analogs:

Structural and Electronic Comparisons

Thiane vs. Thiophene Rings :

- This compound’s six-membered thiane ring provides greater conformational flexibility compared to the rigid five-membered thiophene in 2-(3-Thienyl)ethanamine . This flexibility may enhance binding to biomolecular targets but reduce thermal stability.

- The thiane ring’s sulfur atom contributes to electron-deficient properties, whereas thiophene’s aromaticity enhances π-π stacking interactions .

Ethoxy vs.

Hybrid Structures: The indole-containing compound (C₁₉H₂₂N₂O₂) combines aromatic and heteroaromatic systems, enabling dual interactions with receptors like TAAR1, which is less pronounced in simpler thiane derivatives .

Physicochemical and Spectroscopic Data

- NMR Shifts: Pestalafuranone F (C₁₁H₁₄O₂), a structurally distinct analog, demonstrated significant downfield shifts (ΔδH = −2.25 ppm) upon alkylation of oxymethine to methylene . Similar effects are expected in this compound, where the ethoxy group would deshield adjacent protons.

- Solubility :

- Ethoxy-substituted compounds generally exhibit lower water solubility compared to methoxy analogs due to increased hydrophobicity .

Biological Activity

(3-Ethoxythian-3-yl)methanamine, with the CAS number 1489656-72-5, is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of a thian ring which contributes to its unique chemical properties. The compound is synthesized through reactions involving ethyl mercaptan and formaldehyde, leading to the formation of ethylthioformaldehyde and subsequent cyclization to create the thian structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It acts as a ligand, binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets remain under investigation, but it is hypothesized that it may influence several biochemical pathways related to its diverse biological activities.

Biological Activities

Research indicates that thiazole derivatives, including this compound, exhibit a variety of biological activities:

- Antibacterial Activity : The compound may demonstrate efficacy against various bacterial strains.

- Antifungal Activity : Potential use in combating fungal infections.

- Anti-inflammatory Effects : May modulate inflammatory responses.

- Antitumor Properties : Preliminary studies suggest possible antitumor effects.

These activities are likely due to the compound's ability to interact with cellular targets involved in these processes.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical. The physicochemical properties of the compound influence these parameters significantly. For instance, the presence of the ethoxy group may enhance solubility and bioavailability compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be similarly effective.

- Anti-inflammatory Research : In vitro studies indicated that compounds with similar structures could reduce pro-inflammatory cytokine production in macrophages, hinting at potential therapeutic uses for inflammatory diseases .

- Cancer Cell Studies : Research involving thiazole derivatives showed inhibition of cancer cell proliferation in various lines, suggesting that this compound may also possess anticancer properties.

Comparative Analysis

A comparative analysis with similar compounds can provide further insights into the unique properties of this compound:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (3-Methoxythian-3-yl)methanamine | Thiazole derivative | Antibacterial, antifungal |

| (3-Propoxythian-3-yl)methanamine | Thiazole derivative | Anti-inflammatory |

| (4-Ethoxyphenyl)thiazole | Thiazole derivative | Antitumor |

This table illustrates how variations in substituents can influence biological activity and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.